molecular formula C11H11N3O B1333210 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde CAS No. 383135-67-9

1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B1333210
CAS No.: 383135-67-9
M. Wt: 201.22 g/mol
InChI Key: SGXKCXMAAXVCKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a pyrimidine ring substituted with two methyl groups at the 4 and 6 positions, and a pyrrole ring with an aldehyde functional group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde typically involves the condensation of 4,6-dimethyl-2-pyrimidinylamine with a suitable pyrrole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial methods might also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, where the methyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.

Major Products:

    Oxidation: 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or interference with DNA replication, depending on the specific biological context.

Comparison with Similar Compounds

    Sulfamethazine: A sulfonamide antibacterial agent with a similar pyrimidine structure.

    5-(4,6-Dimethyl-2-pyrimidinyl)-1,3,4-oxadiazole-2-thione: A compound with a pyrimidine ring and additional heterocyclic structure.

Uniqueness: 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde is unique due to its combination of a pyrimidine ring with a pyrrole ring and an aldehyde functional group. This structural arrangement provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-6-9(2)13-11(12-8)14-5-3-4-10(14)7-15/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXKCXMAAXVCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=CC=C2C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.